4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
4-(2-Thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 64403-28-7) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a thienyl group at the 4-position. Its molecular weight is 205.28 g/mol, with the formula C₁₀H₁₁N₃S, and it is commercially available under catalog number 171299 .
Properties
IUPAC Name |
4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-8(14-5-1)10-9-7(3-4-11-10)12-6-13-9/h1-2,5-6,10-11H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUSKUJSMSAABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the condensation of a thiophene derivative with a suitable imidazopyridine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Functionalization via Amide Coupling
The secondary amine in the tetrahydroimidazo ring undergoes amidation with carboxylic acid derivatives, enabling the introduction of pharmacophores. For example:
These reactions are pivotal for developing PD-L1 internalization modulators, where bulky substituents enhance binding affinity .
Alkylation and Silylation
The N1 and N3 positions of the imidazole ring are susceptible to alkylation/silylation under mild conditions:
| Reaction Type | Reagent | Product Application | Source |
|---|---|---|---|
| Benzylation | Benzyl bromide, K2CO3, DMF | N1-benzyl derivatives | |
| Silyl ether protection | tert-Butyldimethylsilyl chloride | Hydroxymethyl protection |
Silylation at the hydroxymethyl group (C6) improves solubility for intermediate purification .
Annulation Reactions
The 2-thienyl group participates in annulation to form polycyclic systems:
Annulation at the thiophene’s β-position (C4/C5) is favored, generating fused pyrimidine or pyridine rings .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable late-stage diversification:
| Reaction | Catalyst System | Substituent Introduced | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Aryl/heteroaryl at C7 | 65-82% | |
| C-H activation | Pd(OAc)2, HFIP, 100°C | Direct arylations | 58-74% |
These methods are critical for constructing libraries of RORγt modulators and kinase inhibitors .
Cyclocondensation
The imidazo-pyridine core serves as a bis-nucleophile in cyclocondensation:
This strategy is employed to enhance metabolic stability in anti-inflammatory agents .
Oxidation and Reduction
Controlled redox reactions modify the tetrahydroimidazo ring:
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
| Substituent | Target | IC50/EC50 | Source |
|---|---|---|---|
| N5-Cyclohexylcarboxamide | PD-L1 internalization | EC50 = 12 nM | |
| C7-Pyrimidine annelated | COX-2 inhibition | IC50 = 0.04 μM | |
| N1-Benzyl | Antiviral (HCMV) | EC50 = 1.2 μM |
This comprehensive analysis demonstrates the compound’s versatility in medicinal chemistry, enabling rational design of derivatives with tailored pharmacokinetic and pharmacodynamic profiles. Future work should explore photoredox catalysis for C–H functionalization and enantioselective syntheses.
Scientific Research Applications
Biological Applications
1. Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives, including those similar to 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, as antiviral agents. For instance, compounds with imidazole frameworks have shown efficacy against viral strains such as Hepatitis C by inhibiting NS5B polymerase activity . This suggests that derivatives of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine may also possess similar antiviral properties.
2. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. Research indicates that heterocycles can serve as effective enzyme inhibitors in cancer pathways by modulating kinase activity. The binding of such compounds to active sites can inhibit enzyme function and alter biochemical pathways critical for tumor growth and proliferation .
3. Antimicrobial Activity
The unique structural features of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine make it a candidate for antimicrobial applications. Studies have shown that similar compounds exhibit significant activity against a range of bacterial strains and may be developed into new antibiotics .
Synthetic Methodologies
The synthesis of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules from simpler precursors. The following methods are commonly employed:
- Cyclization Reactions : The compound can be synthesized through the cyclization of thiophene derivatives with appropriate pyridine precursors under controlled acidic or basic conditions.
- Multicomponent Reactions : MCRs have been utilized effectively for synthesizing various derivatives of this compound while optimizing yield and purity .
Case Studies
Several case studies have demonstrated the efficacy of compounds related to 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine:
- Antiviral Studies : Research on imidazole derivatives has shown promising results against Hepatitis C virus strains by significantly reducing viral replication in vitro.
- Enzyme Inhibition Assays : Studies involving kinase inhibition have indicated that modifications on the imidazo core can enhance binding affinity and selectivity towards specific enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[4,5-c]pyridine Core
Thienyl vs. Aryl/Trifluoromethylphenyl Substitutents
- 4-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 477871-72-0): The trifluoromethylphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity (ClogP ≈ 3.1) compared to the thienyl analog (ClogP ≈ 2.4). This compound has a molecular weight of 267.26 g/mol and is used in kinase inhibition studies .
4-(Naphthalene-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine :
Alkyl Substituents
- 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 4243259):
- This compound (C₁₀H₁₇N₃·HCl) is used in neurological research .
Functional Group Modifications
Carboxylic Acid Derivatives
Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) :
4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid (CAS: 79638-54-3):
Pharmacological Agents
- PD123319 (1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid): A potent angiotensin II type 2 (AT2) receptor antagonist (IC₅₀ = 42 nM). The diphenylacetyl and dimethylamino groups confer high receptor affinity but reduce blood-brain barrier penetration compared to the thienyl analog .
Data Tables
Table 1: Structural and Physicochemical Comparison
Critical Notes
- Structural Misidentification : highlights a case where a vendor mislabeled 6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid as spinacine, emphasizing the need for NMR/MS verification .
- Biological Selectivity : Alkyl substituents (e.g., isopropyl in ) improve selectivity but may reduce solubility, requiring formulation optimization.
Biological Activity
4-(2-Thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis routes, and relevant case studies.
- Molecular Formula : C10H11N3S
- Molecular Weight : 205.28 g/mol
- CAS Number : 64403-28-7
This compound features a unique structure that combines a thiophene ring and an imidazo[4,5-c]pyridine core. Its structural characteristics contribute to its potential biological activity and reactivity in various chemical environments .
1. Enzyme Inhibition
Research indicates that derivatives of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit inhibitory effects on several enzymes:
- Monoamine Oxidase (MAO) : Some studies have shown that related compounds can act as selective inhibitors of MAO-B. For instance, certain derivatives demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
2. Antimicrobial Activity
Compounds within this class have been evaluated for their antimicrobial properties. Certain analogs have shown significant activity against various bacterial strains, indicating their potential as lead candidates for antibiotic development .
3. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have indicated that some derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites on enzymes such as MAO, inhibiting their activity and altering metabolic pathways.
- Cellular Interaction : It can affect the expression of genes involved in apoptosis and cell cycle regulation in cancer cells.
Case Study 1: MAO Inhibition
A study focused on the synthesis and evaluation of various pyridazinone derivatives found that certain modifications to the imidazo[4,5-c]pyridine structure enhanced MAO-B inhibition significantly. The lead compound exhibited a high selectivity index for MAO-B over MAO-A, making it a promising candidate for further development .
Case Study 2: Antimicrobial Screening
Another investigation into the antimicrobial properties of thienyl-imidazo derivatives revealed that some compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results suggested that these compounds could serve as templates for developing new antibiotics .
Synthesis Routes
The synthesis of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors:
- Cyclization Reactions : A common method includes cyclizing a thiophene derivative with an appropriate pyridine precursor under acidic or basic conditions.
- Optimization Techniques : Industrial production may utilize continuous flow chemistry to enhance efficiency while maintaining product quality .
Comparative Analysis
| Compound | IC50 (MAO-B) | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | 0.013 µM | Moderate | High |
| Compound B | 0.039 µM | Significant | Moderate |
| Compound C | 0.100 µM | Low | High |
Q & A
Q. What are the key synthetic strategies for constructing the imidazo[4,5-c]pyridine core in derivatives like 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine?
Methodological Answer: The imidazo[4,5-c]pyridine scaffold is typically synthesized via cyclization reactions. For example, PD123319 (a structurally related AT2 receptor antagonist) is synthesized through a multi-step process involving (1) condensation of substituted benzaldehydes with amino acids to form Schiff bases, (2) cyclization under acidic conditions to generate the tetrahydroimidazopyridine ring, and (3) functionalization via alkylation or acylation. Modifications at the 4-position (e.g., thienyl groups) are introduced using Suzuki coupling or nucleophilic substitution .
Q. How is the stereochemical integrity of chiral centers in imidazo[4,5-c]pyridines validated during synthesis?
Methodological Answer: Chiral resolution techniques such as chiral HPLC or enzymatic resolution are employed. For instance, in PD123319 synthesis, the (S)-enantiomer is isolated via crystallization with trifluoroacetic acid, and stereochemistry is confirmed using X-ray crystallography or circular dichroism (CD) spectroscopy. NMR coupling constants (e.g., vicinal protons in the tetrahydro ring) further validate spatial arrangements .
Q. What spectroscopic techniques are critical for characterizing 4-(2-thienyl)-substituted imidazo[4,5-c]pyridines?
Methodological Answer:
- NMR : - and -NMR identify proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm) and carbon hybridization.
- HRMS : Confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and substituent orientation, as seen in PD123319 derivatives .
Advanced Research Questions
Q. How do substituents at the 4-position (e.g., 2-thienyl vs. phenyl) influence binding to target receptors like AT2 or PD-L1?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-rich aromatic groups (e.g., thienyl) enhance binding to hydrophobic pockets. For PD-L1 inhibitors, substituents at the 4-position (e.g., pyridinyl, thienyl) improve affinity by forming π-π interactions with Tyr56 and Glu58 residues. Comparative IC values show 2-thienyl derivatives exhibit 3–5× higher potency than phenyl analogs in PD-L1 inhibition assays .
Q. What experimental approaches resolve contradictions in dual receptor modulation (e.g., AT1/AT2 cross-talk) by imidazo[4,5-c]pyridines?
Methodological Answer:
- Selective receptor antagonism : Use PD123319 (AT2 antagonist, IC = 1 nM) and losartan (AT1 antagonist) in combination to isolate signaling pathways.
- Phosphatase inhibition : Pre-treat cells with okadaic acid (PP2A inhibitor) to confirm AT2-mediated Erk1/2 dephosphorylation.
- In-gel kinase assays : Quantify Erk1/2 activation ratios (AT1: stimulatory; AT2: inhibitory) in neuronal cultures .
Q. How can computational methods predict the binding mode of 4-(2-thienyl) derivatives to targets like AKT or P2X7 receptors?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina with crystal structures (e.g., AKT PDB: 3CQW). The 2-thienyl group aligns with hydrophobic subpockets, while the imidazole nitrogen forms hydrogen bonds with catalytic lysine residues (e.g., Lys268 in AKT).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates robust binding .
Q. What strategies mitigate off-target effects in imidazo[4,5-c]pyridine-based probes for CNS disorders?
Methodological Answer:
- Blood-brain barrier (BBB) permeability : LogP optimization (target: 2–3) via substituent halogenation or methylene linkers.
- Selectivity profiling : Screen against GPCR panels (e.g., CEREP) to exclude histamine H3/H4 or cannabinoid CB2 off-target binding, as seen in PF-232798 (CCR5 antagonist) .
Data Contradictions and Resolution
3.1 Discrepancies in reported IC values for PD-L1 inhibitors with similar 4-position substituents.
Resolution:
Variations arise from assay conditions (e.g., cell type, ligand concentration). Standardize protocols using HTRF (Homogeneous Time-Resolved Fluorescence) assays with recombinant PD-L1/PD-1 complexes. Thienyl derivatives show IC = 12–18 nM in HEK293 cells vs. 25–40 nM in Jurkat T-cells due to membrane permeability differences .
3.2 Conflicting data on AT2 receptor-mediated apoptosis in neuronal vs. cardiovascular models.
Resolution:
Tissue-specific signaling pathways explain discrepancies. In neurons, AT2 activation inhibits Erk1/2 via PP2A, promoting apoptosis. In vascular smooth muscle cells, AT2 recruits SHP-1 phosphatase, suppressing JNK and enhancing survival. Use tissue-specific knockout models (e.g., AT2 mice) to validate context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
